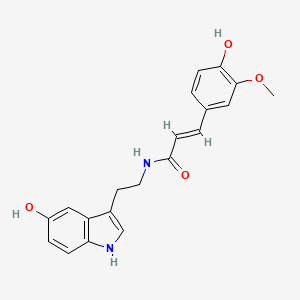
(3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol is a synthetic derivative of androstane, a steroid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol typically involves multiple steps, starting from a suitable androstane derivative. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups at specific positions are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Methoxylation: Introduction of the methoxy group at the 6th position can be achieved using methyl iodide (MeI) and a strong base like sodium hydride (NaH).
Cyclization: The cycloandrostan framework is formed through intramolecular cyclization reactions, often facilitated by Lewis acids or other catalysts.
Deprotection: The final step involves the removal of protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the steroid framework, potentially altering its biological activity.
Substitution: The methoxy and tert-butyldimethylsilyloxy groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 17-keto derivatives, while reduction could produce 17-hydroxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex steroid derivatives. Its unique functional groups allow for selective modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The steroid framework is known to interact with various biological targets, making it a useful scaffold for drug discovery.
Medicine
Medically, compounds with similar structures are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and hormone-regulating activities. The specific modifications in (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol may enhance its efficacy or reduce side effects.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and functionalization provide valuable insights into large-scale production processes.
Mechanism of Action
The mechanism of action of (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s steroid framework allows it to bind to these targets, potentially modulating their activity. For example, it may inhibit enzymes involved in steroid metabolism or bind to hormone receptors, altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Androstan-17-one: A simpler steroid with a ketone group at the 17th position.
Testosterone: A naturally occurring steroid hormone with a hydroxyl group at the 17th position.
Methandrostenolone: A synthetic anabolic steroid with modifications at the 17th and 1st positions.
Uniqueness
The uniqueness of (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol lies in its specific functional groups, which provide distinct chemical and biological properties. The tert-butyldimethylsilyloxy group enhances its stability and lipophilicity, while the methoxy group may influence its interaction with biological targets.
Properties
IUPAC Name |
(1S,2R,5R,7R,8S,10R,11S,12S,14S,15S)-14-[tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O3Si/c1-23(2,3)30(7,8)29-20-14-19(27)22-17-13-21(28-6)26-15-16(26)9-12-25(26,5)18(17)10-11-24(20,22)4/h16-22,27H,9-15H2,1-8H3/t16-,17-,18+,19+,20+,21+,22-,24-,25-,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPPKHIKAOYONS-JPKZKBHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C1(C3)C(CC4C2CCC5(C4C(CC5O[Si](C)(C)C(C)(C)C)O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@]1(C3)[C@H](C[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@H](C[C@@H]5O[Si](C)(C)C(C)(C)C)O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747273 |
Source


|
| Record name | (3alpha,5alpha,6alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}-6-methoxy-3,5-cycloandrostan-15-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61252-35-5 |
Source


|
| Record name | (3alpha,5alpha,6alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}-6-methoxy-3,5-cycloandrostan-15-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
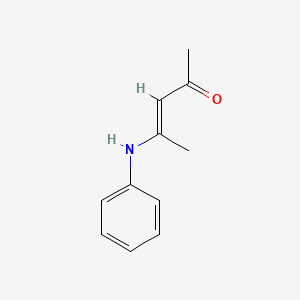
![Ethanone, 1-[2-(1-propenyl)-1-cyclohexen-1-yl]-, (Z)- (9CI)](/img/new.no-structure.jpg)

![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)
![2,2'-Dihydroxy-[1,1'-binaphthalene]-6,6'-disulfonic Acid SodiuM Salt](/img/structure/B1147165.png)
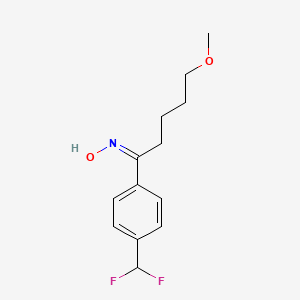
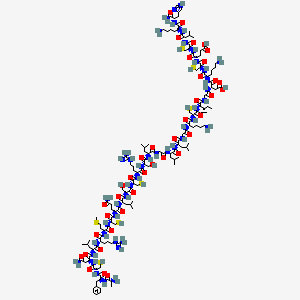
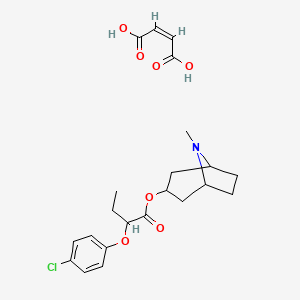
![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran](/img/structure/B1147173.png)
![2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride](/img/structure/B1147176.png)
